molecular formula C7H5BrF3N3 B1482862 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2090949-57-6

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1482862
CAS No.: 2090949-57-6
M. Wt: 268.03 g/mol
InChI Key: KSKNBJCSGQJCSD-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a versatile pyrazole-based intermediate designed for discovery research in agrochemistry and medicinal chemistry. This compound features a bromo-methyl-trifluoromethyl substituted pyrazole core, a privileged scaffold known for imparting significant biological activity and optimal physicochemical properties in bioactive molecules . The acetonitrile functional group provides a reactive handle for further synthetic elaboration, making this compound a valuable building block for constructing more complex chemical libraries. Researchers are exploring this and related trifluoromethylpyrazole derivatives for their potential as molluscicidal agents targeting terrestrial gastropods, with studies indicating activity through the disruption of the GABA-gated chloride channels (GABA-GluCl) in the nervous system . In parallel, the structural motif is under investigation in the development of novel herbicides, where similar compounds have demonstrated potent bleaching effects by inhibiting critical enzymes in the carotenoid biosynthesis pathway, such as phytoene desaturase (PDS) . The presence of both the bromo and trifluoromethyl substituents is strategically significant; the bromine atom offers a site for metal-catalyzed cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for lead compound optimization . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N3/c1-4-5(8)6(7(9,10)11)13-14(4)3-2-12/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKNBJCSGQJCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Step: Pyrazole Formation and Functionalization

  • The preparation involves the reaction of a suitably substituted hydrazine derivative with a trifluoromethylated keto or aldehyde precursor to form the pyrazole ring.
  • Methyl hydrazine is commonly used as a reagent to introduce the methyl group on the pyrazole ring.
  • The reaction is typically conducted in aqueous or ethanol media without additional organic solvents, enhancing environmental compatibility.

Acid Catalysis

  • Acid catalysts play a crucial role in facilitating the ring closure and improving selectivity.
  • Acids used include sulfuric acid, trifluoroacetic acid, phosphoric acid, methane sulfonic acid, formic acid, and polymeric sulfonic acid resins such as Amberlyst® 15 DRY.
  • The molar ratio of acid to pyrazole precursor is carefully controlled, generally ranging from 0.001 to 0.25 equivalents relative to the precursor.

Reaction Conditions

Parameter Range Preferred Range
Reaction Temperature 50 to 140 °C 75 to 100 °C
Reaction Time 10 minutes to 6 hours 25 minutes to 3 hours
Methyl Hydrazine Concentration 30% to 50% (w/w) aqueous solution 35% to 45% (w/w)
Methyl Hydrazine Molar Ratio 0.9 to 1.5 equivalents 0.98 to 1.15 equivalents
  • The reaction is typically carried out under atmospheric pressure.
  • The temperature and time are optimized to maximize yield and selectivity while minimizing by-products.

Selectivity and Yield

  • The process achieves high selectivity, often exceeding 96% for the desired pyrazole isomer.
  • Yields reported are high, typically around 85-90%, depending on precise reaction conditions.
  • The product crystallizes as large platelet-like crystals, facilitating efficient filtration and purification.

Mechanistic Insights and Optimization

  • The selectivity is influenced by the activation energies of competing isomeric pathways, with the preferred isomer formed via the lower activation energy route.
  • Using sub-stoichiometric amounts of methyl hydrazine reduces residual toxic reagent in the product and waste, improving safety and environmental impact.
  • The use of polymeric sulfonic acid resins as heterogeneous catalysts allows for easier catalyst recovery and reuse.

Summary Table of Preparation Parameters

Aspect Details
Starting Materials Substituted pyrazole precursor, methyl hydrazine (aqueous solution 35-45%)
Catalysts Sulfuric acid, trifluoroacetic acid, polymeric sulfonic acid resin (Amberlyst® 15 DRY)
Solvent Water or ethanol only, no additional organic solvents
Temperature Range 50–140 °C (optimal 75–100 °C)
Reaction Time 10 min to 6 h (optimal 25 min to 3 h)
Acid Molar Ratio 0.001 to 0.25 equivalents relative to pyrazole precursor
Methyl Hydrazine Molar Ratio 0.9 to 1.5 equivalents (optimal 0.98 to 1.15)
Product Form Large platelet-like crystals
Yield Approx. 85–90%
Selectivity >96% for desired isomer

Research Findings and Advantages

  • The described preparation method offers significant improvements over earlier methods by providing better selectivity and crystal morphology, which enhances downstream processing.
  • The process minimizes the use of stoichiometric acetic acid, reducing costs and environmental burden.
  • The use of aqueous media and heterogeneous acid catalysts aligns with green chemistry principles.
  • The method is scalable and suitable for industrial production of intermediates for pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromo, methyl, and trifluoromethyl groups can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to the simpler bromophenyl derivative (CAS 153391-40-3) .
  • The methyl group at position 5 may reduce steric hindrance compared to bulkier substituents in patent-derived analogs (e.g., azetidine-pyrrolopyrimidine systems) .

Molecular Weight :

  • The target compound (268.03 g/mol) is lighter than triazole-benzoimidazole derivatives (e.g., 568.49 g/mol) , suggesting better bioavailability for small-molecule drug candidates.

Physical and Handling Properties

  • Solubility : The trifluoromethyl group in the target compound likely reduces water solubility compared to the bromophenyl analog .
  • Stability : Bromine’s susceptibility to nucleophilic substitution may require inert storage conditions, whereas patent analogs with aromatic heterocycles (e.g., triazoles) exhibit enhanced stability .

Biological Activity

2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Chemical FormulaC₇H₆BrF₃N₂
Molecular Weight287.04 g/mol
IUPAC NameThis compound
CAS Number299405-26-8
AppearanceWhite powder

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that various pyrazole derivatives possess cytotoxic effects against cancer cell lines, suggesting that modifications in their structure can enhance their efficacy against tumors . The presence of the bromine and trifluoromethyl groups in this specific compound may contribute to its enhanced biological activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Antiparasitic Activity

The compound's structural features may also position it as a candidate for antiparasitic therapies. Preliminary studies suggest that modifications to the pyrazole ring can influence the activity against parasites such as Plasmodium falciparum, the causative agent of malaria. The optimization of such compounds is crucial for enhancing their solubility and metabolic stability while maintaining or improving their antiparasitic efficacy .

Case Studies

Several case studies provide insights into the biological activities associated with this compound:

  • Antitumor Efficacy : In vitro studies showed that derivatives similar to this compound inhibited cell proliferation in breast cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Inflammation Models : In animal models, compounds with a similar structure reduced paw edema significantly compared to control groups, demonstrating their potential as anti-inflammatory agents .
  • Antiparasitic Screening : Compounds derived from pyrazoles were screened for activity against P. falciparum, showing promising results in reducing parasitemia in infected mice models .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and inflammatory pathways.
  • Modulation of Cytokine Release : It has been observed that certain pyrazole derivatives can modulate cytokine release, thereby exerting anti-inflammatory effects.

Q & A

Q. Can computational models predict its pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Methodology : Molecular dynamics simulations (e.g., GROMACS) assess logP and polar surface area (PSA). In silico tools like SwissADME predict BBB permeability, validated by in vivo rodent studies using LC-MS quantification of brain/plasma ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
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2-(4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

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